

4-Chloro-2-fluoropyrimidine: A Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-fluoropyrimidine

Cat. No.: B1296944

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a focused overview of the core physical properties of **4-Chloro-2-fluoropyrimidine**, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related pyrimidine derivatives.

Core Physical Properties

The physical characteristics of **4-Chloro-2-fluoropyrimidine** are foundational to its handling, purification, and application in synthetic chemistry. While comprehensive experimental data for this specific compound is not extensively published, the available information is summarized below.

Data Presentation

A critical aspect of laboratory work is understanding the physical state and transition temperatures of a compound. The following table summarizes the known quantitative data for the physical properties of **4-Chloro-2-fluoropyrimidine**.

Physical Property	Value
Molecular Formula	C ₄ H ₂ ClFN ₂
CAS Number	51422-00-5
Boiling Point	242.8 ± 32.0 °C at 760 mmHg
Melting Point	Data not readily available

Note: The boiling point is a predicted value and should be considered as an estimate. The melting point for **4-Chloro-2-fluoropyrimidine** is not consistently reported in publicly available chemical databases and literature searched.

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the melting and boiling points of **4-Chloro-2-fluoropyrimidine** are not detailed in the available literature, the following outlines general and widely accepted methodologies for pyrimidine derivatives. These protocols are standard in organic chemistry laboratories and are applicable for the characterization of new and existing compounds.

Melting Point Determination

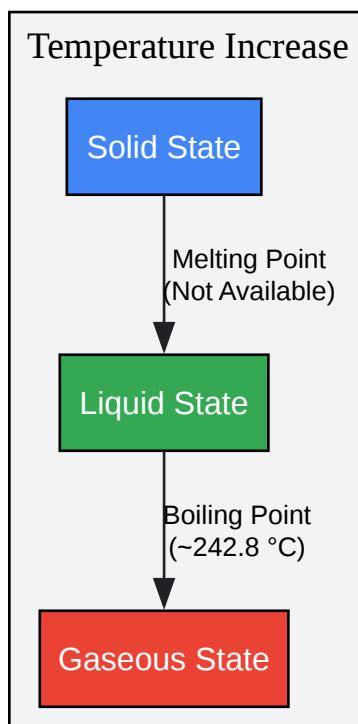
The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition occurs over a narrow temperature range.

General Protocol (Capillary Method):

- **Sample Preparation:** A small, dry sample of the crystalline compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath with a thermometer or an electronic temperature sensor.

- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination


The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

General Protocol (Distillation Method):

- Apparatus Setup: A small quantity of the liquid is placed in a distillation flask, which is connected to a condenser, a thermometer, and a receiving flask. Boiling chips are added to ensure smooth boiling.
- Heating: The flask is heated gently. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.
- Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.
- Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, it is often corrected to the standard pressure of 760 mmHg.

Logical Relationship of Physical States

The physical state of a substance is directly dependent on its temperature. The following diagram illustrates the fundamental relationship between temperature and the physical state of **4-Chloro-2-fluoropyrimidine**, based on its known and anticipated physical properties.

[Click to download full resolution via product page](#)

Caption: State transitions of **4-Chloro-2-fluoropyrimidine** with temperature.

- To cite this document: BenchChem. [4-Chloro-2-fluoropyrimidine: A Technical Overview of its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296944#4-chloro-2-fluoropyrimidine-physical-properties-melting-point-boiling-point\]](https://www.benchchem.com/product/b1296944#4-chloro-2-fluoropyrimidine-physical-properties-melting-point-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com